molecular formula C8H17NS B1427230 3-(Ethylsulfanyl)cyclohexan-1-amine CAS No. 1340433-68-2

3-(Ethylsulfanyl)cyclohexan-1-amine

Cat. No. B1427230
CAS RN: 1340433-68-2
M. Wt: 159.29 g/mol
InChI Key: VOKGEDJHMODUIZ-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)cyclohexan-1-amine, also known as 3-ESCH, is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic amine with an ethylsulfanyl group attached to the nitrogen atom. This compound has been found to possess interesting properties and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Derivative Formation

3-(Ethylsulfanyl)cyclohexan-1-amine plays a significant role in the synthesis of various organic compounds. For instance, its derivatives are involved in cyclization reactions to produce complex structures like octahydrophenanthrene derivatives and aminomethoxy derivatives, which have applications in different fields of chemistry and materials science. These reactions demonstrate the compound's utility in creating novel structures with potential applications in drug development and materials engineering (Wilamowski et al., 1995); (Mammadbayli et al., 2018).

Applications in Microencapsulation

This chemical is also used in the microencapsulation process, particularly in the encapsulation of various agents. For example, its derivatives have been employed in the encapsulation of λ-cyhalothrin, a pesticide, showcasing its potential in agricultural applications. The encapsulation process enhances the effectiveness and safety of such agents (Yang et al., 2011).

Antimicrobial Additives

A significant application of 3-(Ethylsulfanyl)cyclohexan-1-amine and its derivatives is in the development of antimicrobial additives for lubricating oils. These compounds have been tested and proven to effectively suppress the activity of various microorganisms, indicating their potential use in industrial and mechanical applications to enhance the longevity and efficiency of machinery (Mamedbeyli et al., 2013).

properties

IUPAC Name

3-ethylsulfanylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-2-10-8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGEDJHMODUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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